TAMRA amine, 5-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H37ClN4O4 |

|---|---|

Molecular Weight |

565.1 g/mol |

IUPAC Name |

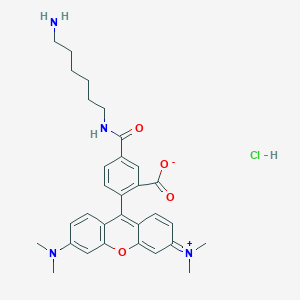

5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride |

InChI |

InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |

InChI Key |

VPOLLACBGNYGIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-].Cl |

Origin of Product |

United States |

Foundational & Exploratory

5-TAMRA Amine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and photophysical properties of 5-TAMRA (5-Carboxytetramethylrhodamine) amine, a widely used fluorescent dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental applications, and relevant protocols for the effective use of this versatile fluorophore.

Core Chemical and Photophysical Properties

5-TAMRA amine is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is valued for its good photostability and pH-insensitive fluorescence, making it a reliable tool for labeling a variety of biomolecules.[1] The primary amine group on 5-TAMRA allows for its conjugation to various electrophiles.[2][3] More commonly, its succinimidyl ester derivative (5-TAMRA-SE) is used to react efficiently with primary amines on proteins, peptides, and amine-modified nucleic acids to form stable amide bonds.[4]

The selection of the pure 5-isomer of TAMRA is often preferred for specific biological applications where reproducibility is critical, as minor positional differences between the 5- and 6-isomers can affect the biological properties of the resulting conjugates.

Quantitative Data Summary

The key quantitative properties of 5-TAMRA amine and its NHS ester derivative are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of 5-TAMRA Amine

| Property | Value | Source(s) |

| Synonyms | 5-Carboxytetramethylrhodamine amine, 5-isomer | [5][6] |

| Molecular Formula | C31H37ClN4O4 | [2][3][5][6] |

| Molecular Weight | 565.11 g/mol | [2][5][6] |

| Appearance | Dark red solid | [2][3] |

| Solubility | Good in DMF, DMSO, and alcohols | [2][3][5][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[2][5][8] Can be transported at room temperature for up to 3 weeks.[2] |

Table 2: Photophysical Properties of 5-TAMRA

| Property | Value (5-TAMRA Amine) | Value (5-TAMRA-SE) | Source(s) |

| Excitation Maximum (λex) | 541 nm | 546 nm | [2][3][5] |

| Emission Maximum (λem) | 567 nm | 580 nm | [2][3][5] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | 95,000 cm⁻¹M⁻¹ | [2][3][5] |

| Quantum Yield (Φ) | 0.1 | 0.1 | [2][5] |

| Recommended Laser Line | 532 nm | 532 nm | |

| Fluorescence Color | Orange-Red | Orange-Red |

Experimental Protocols

Detailed methodologies for common applications of 5-TAMRA are provided below. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

Protocol 1: Labeling of Proteins and Peptides with 5-TAMRA-SE

This protocol describes a general method for conjugating 5-TAMRA N-hydroxysuccinimide (NHS) ester to proteins and peptides that contain primary amines (e.g., lysine (B10760008) residues).

Materials:

-

5-TAMRA-SE

-

Protein or peptide of interest

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-9.0

-

Purification resin (e.g., size-exclusion chromatography column) or dialysis equipment

Procedure:

-

Prepare the Dye Stock Solution: Immediately before use, dissolve 5-TAMRA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in the conjugation buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the NHS ester.

-

Conjugation Reaction: While gently vortexing, slowly add a 5- to 10-fold molar excess of the dissolved 5-TAMRA-SE to the protein/peptide solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein/peptide from the unreacted dye using a size-exclusion chromatography column, dialysis, or other suitable purification method.

-

Storage: Store the purified, labeled conjugate at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Amine-Modified Oligonucleotides with 5-TAMRA-SE

This protocol provides a general procedure for labeling oligonucleotides that have been synthesized with a 5' or 3' amine modification.[9]

Materials:

-

5-TAMRA-SE

-

Amine-modified oligonucleotide

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0[10]

-

Purification supplies (e.g., reverse-phase HPLC or desalting column)[10]

Procedure:

-

Prepare the Dye Stock Solution: Freshly prepare a 10 mg/mL solution of 5-TAMRA-SE in anhydrous DMF.[10]

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in sterile, nuclease-free water.

-

Conjugation Reaction:

-

To the oligonucleotide solution, add 1/10th volume of the 10X conjugation buffer.

-

Add the 5-TAMRA-SE solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo may need to be determined empirically but a 2-5 fold molar excess of the dye is a good starting point.

-

-

Incubation: Vortex the mixture and let it stand for at least 2 hours at room temperature, or overnight for convenience.[10] Protect the reaction from light.

-

Purification: Purify the labeled oligonucleotide from the excess, unreacted dye using a desalting column or reverse-phase HPLC.[10]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of experimental procedures and signaling events involving 5-TAMRA, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 4. youdobio.com [youdobio.com]

- 5. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. 5-TAMRA amine CAS#: 2158336-48-0 [amp.chemicalbook.com]

- 8. eurogentec.com [eurogentec.com]

- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 10. glenresearch.com [glenresearch.com]

5-TAMRA Amine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Carboxytetramethylrhodamine (5-TAMRA) amine is a highly versatile and widely utilized fluorescent dye in the fields of molecular biology, cell biology, and drug discovery. As a derivative of the robust rhodamine family, 5-TAMRA offers bright, photostable, orange-red fluorescence, making it an invaluable tool for the covalent labeling and subsequent visualization of biomolecules. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of 5-TAMRA amine and its amine-reactive derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Structure

5-TAMRA is a xanthene dye characterized by a rigid core structure that imparts its favorable fluorescent properties. The "5-TAMRA" designation specifies the isomer where the carboxyl group is attached at the 5-position of the lower benzene (B151609) ring. The amine derivative of 5-TAMRA possesses a primary amine group, which can be used for conjugation to various electrophiles. However, it is more common to use an amine-reactive version of 5-TAMRA, such as 5-TAMRA N-hydroxysuccinimidyl (NHS) ester, to label primary amines on target biomolecules like proteins and oligonucleotides.

Chemical Structure of 5-TAMRA Amine:

The precise structure of "5-TAMRA amine" can vary depending on the linker between the fluorophore and the amine group. A common form involves a linker, such as a hexylamido group, attached to the carboxyl group of 5-TAMRA.

Molecular Formula (representative example with hexylamido linker): C₃₁H₃₆N₄O₄

Chemical Structure of 5-TAMRA NHS Ester:

This is the amine-reactive form used for labeling primary amines on target molecules.

Molecular Formula: C₂₉H₂₅N₃O₇

Quantitative Data Summary

The photophysical properties of 5-TAMRA make it a reliable fluorophore for a wide range of applications. The following table summarizes its key quantitative data.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541 - 555 nm | Can vary slightly depending on the solvent, pH, and conjugation state.[1][2] |

| Emission Maximum (λem) | ~567 - 580 nm | Exhibits a significant Stokes shift, beneficial for reducing self-quenching.[1][2] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption.[1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | The efficiency of converting absorbed photons into emitted light.[3] |

| Molecular Weight (5-TAMRA-SE) | 527.52 g/mol | [3] |

| Reactive Group (for 5-TAMRA-SE) | N-hydroxysuccinimidyl (NHS) ester | Reacts with primary amines to form stable amide bonds.[3][4] |

| Photostability | Good | Generally resistant to photobleaching under typical imaging conditions.[5] |

| pH Sensitivity | Generally stable in physiological range (pH < 8.0) | Fluorescence intensity may decrease in alkaline conditions (pH > 8.0).[6] |

Experimental Protocols

Accurate and reproducible results with 5-TAMRA depend on robust experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Labeling of Proteins with 5-TAMRA NHS Ester

This protocol describes the covalent conjugation of 5-TAMRA NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

5-TAMRA NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Target protein (2-10 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Methodology:

-

Prepare 5-TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

-

Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer to a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[4]

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the 5-TAMRA stock solution. The molar ratio of dye to protein should be optimized for the specific application but is typically in the range of 5:1 to 10:1.[4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

-

Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[4]

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.[4]

-

Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of TAMRA (~555 nm). The DOL can then be calculated using the Beer-Lambert law.

Protocol 2: FRET-Based Assay for Nucleic Acid Ligand Screening

This protocol outlines a high-throughput screening method to identify compounds that bind to and stabilize specific nucleic acid secondary structures (e.g., G-quadruplexes) using a FRET pair of FAM (donor) and TAMRA (acceptor).[7][8]

Materials:

-

Oligonucleotide labeled at the 5' end with FAM and at the 3' end with TAMRA.

-

Assay Buffer (e.g., buffer containing K⁺ to stabilize G-quadruplex structures).

-

Test compounds from a small molecule library.

-

A real-time thermal cycler or a fluorescence plate reader with temperature control.

Methodology:

-

Assay Setup: In a 96-well or 384-well plate, add the dual-labeled oligonucleotide to the Assay Buffer at a final concentration in the nanomolar range.

-

Compound Addition: Add the test compounds to the wells at the desired screening concentration. Include control wells with no compound (unbound structure) and a known binder (positive control).

-

FRET Melting Analysis:

-

Place the plate in the instrument and record the fluorescence of the FAM donor as a function of temperature, typically from room temperature to 95°C.

-

As the temperature increases, the nucleic acid structure melts, separating the FAM and TAMRA, leading to an increase in FAM fluorescence (decrease in FRET).

-

-

Data Analysis:

-

Plot the normalized FAM fluorescence versus temperature.

-

Determine the melting temperature (Tm) for each well, which is the temperature at which 50% of the structures are unfolded.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unbound structure from the Tm in the presence of each compound. A significant positive ΔTm indicates that the compound stabilizes the nucleic acid structure.[7]

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Caption: A streamlined workflow for fluorescently labeling proteins with 5-TAMRA NHS ester.

Principle of FRET with FAM and TAMRA

Caption: Förster Resonance Energy Transfer (FRET) between a FAM donor and a TAMRA acceptor.

Applications in Drug Development

5-TAMRA is a valuable tool in the drug development pipeline, from initial screening to mechanistic studies.

-

High-Throughput Screening (HTS): As detailed in the FRET protocol, 5-TAMRA is an effective FRET acceptor for screening large compound libraries.[7][8] This approach is not limited to nucleic acids and can be adapted to screen for inhibitors of proteases or protein-protein interactions.

-

Receptor-Ligand Binding Assays: Fluorescently labeled ligands using 5-TAMRA can be used in binding assays to study receptor pharmacology. These assays can be configured to measure the affinity of unlabeled drug candidates in a competition format, providing a non-radioactive alternative for screening and lead optimization.

-

Fluorescence Microscopy and Cellular Imaging: In drug development, understanding a compound's cellular uptake, subcellular localization, and target engagement is critical. Proteins of interest can be labeled with 5-TAMRA to track their movement and interactions within living cells in response to drug treatment.

-

Enzyme Activity Assays: 5-TAMRA can be used to develop quenched-fluorescence substrates for enzyme activity assays. For instance, a substrate can be dual-labeled with a fluorophore and a quencher (often another TAMRA molecule, which can self-quench at high concentrations).[2] Enzymatic cleavage of the substrate separates the fluorophore and quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[2]

Conclusion

5-TAMRA amine and its derivatives are robust and versatile fluorescent probes with a long history of use in biological research. Its bright fluorescence, good photostability, and well-established conjugation chemistries make it a reliable choice for labeling a wide array of biomolecules. For researchers and professionals in drug development, 5-TAMRA provides a powerful tool for a variety of applications, from high-throughput screening to detailed mechanistic studies in cellular systems. A thorough understanding of its properties and the appropriate experimental protocols is key to leveraging its full potential in advancing scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youdobio.com [youdobio.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 5-TAMRA Amine for Researchers and Drug Development Professionals

Introduction: 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer, is a versatile fluorescent probe belonging to the rhodamine family of dyes. Its primary amine functional group serves as a key reactive handle, enabling its covalent attachment to a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications, quantitative properties, and detailed experimental protocols for utilizing 5-TAMRA amine in research and drug development.

Core Applications of 5-TAMRA Amine

The primary utility of 5-TAMRA amine lies in its role as a fluorescent labeling reagent. The presence of a primary amine allows for its conjugation to various electrophilic groups on target molecules, thereby imparting the bright orange-red fluorescence of the TAMRA fluorophore. This enables the sensitive detection and quantification of the labeled species in a multitude of biological assays.

Key applications include:

-

Fluorescent Labeling of Biomolecules: 5-TAMRA amine can be covalently linked to proteins, peptides, nucleic acids, and other molecules containing accessible carboxylic acids, activated esters (e.g., NHS esters), or aldehydes/ketones.[1] This is invaluable for visualizing these molecules in techniques such as fluorescence microscopy and flow cytometry.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is a widely used FRET acceptor, often paired with donor fluorophores like fluorescein (B123965) (FAM).[1] The efficiency of energy transfer between the donor and acceptor is distance-dependent, allowing for the study of molecular interactions, conformational changes, and enzymatic activity.[2]

-

Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light emitted from a TAMRA-labeled molecule upon binding to a larger partner.[3][4][5][6][7] This technique is particularly useful for studying biomolecular interactions in a homogeneous format, making it well-suited for high-throughput screening of potential inhibitors.[3][5][6]

-

Quenching in Molecular Probes: In certain contexts, TAMRA can also function as a quencher of fluorescence, particularly for dyes like FAM. This property is exploited in the design of dual-labeled probes for applications such as real-time PCR.

Quantitative Data

A summary of the key quantitative properties of 5-TAMRA and its conjugates is presented in the table below. These values are essential for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~546 - 555 nm | Can vary slightly depending on the conjugation partner and solvent environment.[8][9][10][11][12] |

| Emission Maximum (λem) | ~574 - 580 nm | Can vary slightly depending on the conjugation partner and solvent environment.[8][9][10][11][12] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | At the excitation maximum.[8][9][10] |

| Quantum Yield (Φ) | ~0.1 - 0.5 | Highly dependent on the conjugation partner and local environment.[8][9][10] |

| A280 Correction Factor | ~0.178 | Used to correct for the absorbance of the dye at 280 nm when determining protein concentration.[8][9] |

Experimental Protocols

This section provides detailed methodologies for key applications of 5-TAMRA amine.

Protocol 1: Conjugation of 5-TAMRA Amine to a Carboxylic Acid-Containing Molecule (e.g., a Protein) via EDC/NHS Chemistry

This protocol describes the labeling of a protein's accessible carboxyl groups (aspartic and glutamic acid residues) or C-terminus with 5-TAMRA amine using carbodiimide (B86325) chemistry.

Materials:

-

5-TAMRA amine

-

Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare 5-TAMRA Amine Stock Solution: Immediately before use, dissolve 5-TAMRA amine in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a 10-fold molar excess of EDC and NHS relative to the amount of protein in the Reaction Buffer.

-

Activate Carboxyl Groups: Add the EDC/NHS solution to the protein solution and incubate for 15 minutes at room temperature with gentle mixing.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved 5-TAMRA amine to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Reductive Amination of an Aldehyde-Containing Molecule with 5-TAMRA Amine

This protocol is suitable for labeling molecules that possess an aldehyde or ketone group, such as periodate-oxidized glycoproteins.

Materials:

-

5-TAMRA amine

-

Aldehyde-containing molecule in a suitable buffer

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

-

Anhydrous DMSO

-

Purification supplies (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Prepare Aldehyde-Containing Molecule: Ensure the molecule is in the Reaction Buffer at a suitable concentration.

-

Prepare 5-TAMRA Amine Stock Solution: Dissolve 5-TAMRA amine in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride in the Reaction Buffer.

-

Reaction Mixture: In a single tube, combine the aldehyde-containing molecule, a 10- to 50-fold molar excess of 5-TAMRA amine, and a 20- to 100-fold molar excess of sodium cyanoborohydride.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the labeled molecule using dialysis or size-exclusion chromatography to remove excess reagents.

Visualizations

Experimental Workflow: Protein Labeling with 5-TAMRA Amine via EDC/NHS Chemistry

Caption: Workflow for labeling a protein with 5-TAMRA amine.

Signaling Pathway: FRET-Based Protease Activity Assay

Caption: Principle of a FRET-based protease assay using a TAMRA-labeled substrate.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. lifetein.com [lifetein.com]

- 11. abcam.cn [abcam.cn]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 5-TAMRA Amine: Solubility and Storage

For researchers, scientists, and professionals in drug development, the proper handling of fluorescent dyes is paramount to ensure experimental success and reproducibility. This guide provides an in-depth overview of the solubility and optimal storage conditions for 5-Carboxytetramethylrhodamine (5-TAMRA) amine, a widely used fluorescent label.

Core Properties of 5-TAMRA

5-TAMRA is a popular orange-red fluorophore frequently employed in bioconjugation, particularly for labeling nucleic acids, peptides, and proteins.[1][2] It serves as a valuable FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (B123965) (FAM) derivatives.[2][3] The amine-functionalized version of 5-TAMRA allows for its conjugation with various electrophilic reagents.[2][3]

Solubility Profile

The solubility of 5-TAMRA amine is a critical factor in the preparation of stock solutions for labeling experiments. It exhibits good solubility in common organic solvents but has limited solubility in aqueous buffers alone.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Good[2][3][4] | Anhydrous DMF is recommended for preparing stock solutions. |

| Dimethyl sulfoxide (B87167) (DMSO) | Good[2][3][4] | Anhydrous DMSO is recommended for preparing stock solutions. |

| Alcohols (e.g., Methanol) | Good[3][4][5] | |

| Aqueous Buffers (pH > 6.5) | Soluble[1][5] | Stability is pH-dependent. |

Quantitative solubility data for the closely related 5-TAMRA NHS ester provides a useful reference:

| Solvent | Concentration |

| DMF | 2 mg/mL[6] |

| DMSO | 1.4 mg/mL[6] |

| Ethanol | 0.2 mg/mL[6] |

| PBS (pH 7.2) | 0.25 mg/mL[6] |

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and fluorescent properties of 5-TAMRA amine. The primary considerations are temperature, light exposure, and moisture.

Solid Form

| Parameter | Condition | Duration |

| Temperature | -20°C[2][3][4][7] | Up to 24 months[3] |

| Light | Protect from light; store in the dark.[2][3][7] | |

| Moisture | Store in a desiccated environment.[2][3][7] | |

| Transportation | Can be shipped at room temperature.[2][3][8] | Up to 3 weeks[3] |

In Solution

Stock solutions of 5-TAMRA amine, typically prepared in anhydrous DMSO or DMF, require careful storage to prevent degradation.

| Parameter | Condition | Duration |

| Temperature | -20°C[1][9] | Up to one month[9] |

| Light | Protect from light, especially when in solution.[10] | |

| Handling | Store in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.[9] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][9] |

Experimental Protocols

Preparation of a 10 mg/mL 5-TAMRA Stock Solution

This protocol is adapted from methods for the amine-reactive NHS ester derivative but provides a general guideline for preparing a stock solution of 5-TAMRA amine.

Materials:

-

5-TAMRA amine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of 5-TAMRA amine to warm to room temperature before opening.

-

Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve a 10 mg/mL concentration.

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

The stock solution is now ready for use in labeling reactions.

Workflow for Handling and Storage of 5-TAMRA Amine

Caption: Workflow for handling and storing 5-TAMRA amine.

References

- 1. interchim.fr [interchim.fr]

- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 5. Buy 5-Amino TAMRA (EVT-14254329) [evitachem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. eurogentec.com [eurogentec.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. doc.abcam.com [doc.abcam.com]

- 10. empbiotech.com [empbiotech.com]

difference between 5-TAMRA and 6-TAMRA isomers

An In-Depth Technical Guide to the Core Differences Between 5-TAMRA and 6-TAMRA Isomers

Introduction

Tetramethylrhodamine (TAMRA) is a prominent and versatile fluorescent dye belonging to the rhodamine family, widely employed in molecular biology, drug discovery, and diagnostics. It is characterized by its bright orange-red fluorescence, high photostability, and its utility as a Förster Resonance Energy Transfer (FRET) acceptor for fluorophores like fluorescein (B123965) (FAM).[1][2] TAMRA is commercially available as two distinct structural isomers: 5-TAMRA and 6-TAMRA. These isomers arise from the two possible positions for the carboxyl group on the benzoic acid moiety of the rhodamine core structure.[3][4] While the spectral properties of 5-TAMRA and 6-TAMRA are nearly identical, the seemingly minor difference in their chemical structures can influence their conjugation to biomolecules and, consequently, their suitability for specific applications.[1][2][4]

This technical guide provides a comprehensive comparison of 5-TAMRA and 6-TAMRA, detailing their physicochemical and spectroscopic properties, guiding the selection process for specific research applications, and presenting relevant experimental protocols.

Chemical Structure

The fundamental difference between 5-TAMRA and 6-TAMRA lies in the substitution pattern on the benzoic acid ring of the xanthene core. In 5-TAMRA, the carboxyl group is at the 5-position, while in 6-TAMRA, it is at the 6-position. This positional isomerism can affect the spatial orientation of the dye when conjugated to a biomolecule, which may have implications for the performance of FRET-based assays or other applications where the precise positioning of the fluorophore is critical.[2][5]

Figure 1: Chemical structures of 5-TAMRA and 6-TAMRA isomers.

Physicochemical and Spectroscopic Properties

The photophysical properties of 5-TAMRA and 6-TAMRA are remarkably similar, which allows for their use with the same instrumentation and filter sets.[1][6] However, subtle differences may exist depending on the solvent, pH, and conjugation state. The following table summarizes the key quantitative data for the succinimidyl ester (SE) derivatives of both isomers, which are commonly used for labeling primary amines.

| Property | 5-TAMRA-SE | 6-TAMRA-SE |

| Molecular Weight | ~527.52 g/mol [1][4] | ~527.53 g/mol [2][4] |

| Excitation Maximum (λex) | ~546 nm[4] | ~546 nm[4] |

| Emission Maximum (λem) | ~578-580 nm[4] | ~576 nm[4] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1][4][7] | ~95,000 M⁻¹cm⁻¹[4][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1[1][4] | Not explicitly stated, but noted to be very similar to 5-TAMRA[4] |

| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns (DNA conjugate)[8] | Not explicitly reported |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester[4] | N-hydroxysuccinimidyl (NHS) ester[4] |

| Reactivity | Primary amines[4] | Primary amines[4] |

| Solubility | DMSO, DMF[2] | DMSO, DMF[2] |

Applications and Isomer Selection

Both 5-TAMRA and 6-TAMRA are extensively used for covalently labeling proteins, peptides, and nucleic acids.[4] The choice between the two isomers is often dictated by the specific application and the biomolecule being labeled, as the minor positional difference might affect the biological properties of the resulting conjugate.[2]

-

Protein and Peptide Labeling: 5-TAMRA is often preferred for labeling peptides and proteins.[1][2][5] This preference may be due to empirical observations of better conjugation efficiency or performance in specific assays.

-

Nucleic Acid Labeling: 6-TAMRA is typically the isomer of choice for labeling nucleotides and oligonucleotides.[1][2] It is commonly used as a quencher in real-time PCR probes, such as TaqMan probes, where it is positioned at the 3' end.[4]

-

Förster Resonance Energy Transfer (FRET): TAMRA is a widely used acceptor for the donor fluorophore FAM (fluorescein).[4][9] The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor. The choice of TAMRA isomer can influence this spatial relationship, potentially impacting the FRET efficiency.

-

Fluorescence Microscopy and Flow Cytometry: TAMRA-labeled antibodies and other probes are used in immunofluorescence, fluorescence in situ hybridization (FISH), and flow cytometry.[5][7]

Figure 2: Isomer selection guide for biomolecule labeling.

Experimental Protocols

Protein Labeling with TAMRA-NHS Ester

This protocol provides a general procedure for conjugating a TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins.

Materials:

-

5-TAMRA-SE or 6-TAMRA-SE

-

Protein of interest (2-10 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., gel filtration, spin column)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[4][7]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1][7]

-

Labeling Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling but is typically between 5:1 and 20:1 (dye:protein).[5] Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), a spin column, or dialysis.[10]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~546 nm).[7]

Figure 3: Workflow for protein labeling with TAMRA-NHS ester.

Real-Time PCR with a TaqMan Probe

The following diagram illustrates the mechanism of a TaqMan probe in a real-time PCR assay, a common application for 6-TAMRA as a quencher.

Figure 4: Mechanism of a TaqMan probe with a TAMRA quencher.

Conclusion

5-TAMRA and 6-TAMRA are two structurally similar isomers of the fluorescent dye tetramethylrhodamine. While their spectral properties are nearly indistinguishable, their subtle structural differences can influence their reactivity and suitability for specific bioconjugation applications. The general convention is to use 5-TAMRA for labeling proteins and peptides and 6-TAMRA for nucleic acids. A thorough understanding of these nuances is essential for researchers to design and execute robust and reproducible fluorescence-based experiments. The continued utility of both isomers in a wide array of applications underscores their importance as tools in modern biological and biomedical research.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. eurogentec.com [eurogentec.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TAMRA dye for labeling in life science research [baseclick.eu]

- 10. youdobio.com [youdobio.com]

An In-depth Technical Guide to 5-TAMRA and Its Amine-Reactive Derivatives

This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (5-TAMRA), a widely utilized orange fluorescent dye, with a specific focus on its molecular weight and its application in labeling biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental protocols for conjugation, and key applications of 5-TAMRA and its amine-reactive derivatives.

Physicochemical Properties of 5-TAMRA Derivatives

5-TAMRA is a member of the rhodamine family of fluorescent dyes, notable for its brightness and photostability.[1] It is commonly used for labeling proteins, peptides, and nucleic acids.[1][2] The term "5-TAMRA amine" can be ambiguous, as it may refer to the amine-reactive succinimidyl ester (SE or NHS ester) form, or to a derivative that itself contains a reactive amine group. The molecular weight varies significantly depending on the specific derivative. The following table summarizes the key quantitative data for 5-TAMRA and its common derivatives.

| Compound Name | Molecular Weight ( g/mol ) | Molecular Formula | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Quantum Yield (φ) | CAS Number |

| 5-TAMRA (Carboxylic Acid) | 430.45[2] | C₂₅H₂₂N₂O₅[2] | 546 nm[2] | 579 nm[2] | 95,000 M⁻¹cm⁻¹[3][4] | 0.1[3][4] | 91809-66-4[2] |

| 5-TAMRA NHS Ester (SE) | 527.52[3][4] | C₂₉H₂₅N₃O₇[3] | 546 nm[3][4] | 580 nm[3][4] | 95,000 M⁻¹cm⁻¹[3][4] | 0.1[3][4] | 150810-68-7[3] |

| TAMRA amine, 5-isomer | 565.1 / 565.11[5] | C₃₁H₃₇ClN₄O₄[6][5] | 541 nm[6] | 567 nm[6] | 84,000 M⁻¹cm⁻¹[6] | 0.1[6] | 2158336-47-9[5] |

Note: The properties of "this compound" can vary between suppliers. The data presented reflects the most commonly cited values.

Experimental Protocol: Protein Labeling with 5-TAMRA NHS Ester

The most common method for labeling biomolecules with 5-TAMRA involves the use of its N-hydroxysuccinimide (NHS) ester derivative, which reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[7][8]

Materials:

-

5-TAMRA NHS ester (5-TAMRA-SE)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein or other amine-containing biomolecule

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[7][9] (Amine-free buffers like PBS are suitable; avoid Tris or glycine (B1666218) buffers)[9]

-

Quenching buffer (optional): 1 M Tris-HCl, pH 7.5[7]

Procedure:

-

Protein Preparation:

-

5-TAMRA NHS Ester Stock Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the 5-TAMRA stock solution. A starting dye-to-protein molar ratio of 10:1 to 20:1 is often recommended, though the optimal ratio should be determined empirically for each protein.[9]

-

Add the dye solution to the protein solution while gently mixing.[9]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[7][9]

-

-

Purification of the Conjugate:

-

(Optional) Quench the reaction by adding Tris buffer to a final concentration of 50 mM.[7]

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[9]

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C, potentially with a stabilizing agent like BSA.[9]

-

Key Applications in Research and Drug Development

5-TAMRA's robust spectral properties make it a versatile tool in various life science applications:

-

Fluorescent Labeling: It is widely used for labeling proteins, antibodies, peptides, and oligonucleotides for detection and quantification.[1][10]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA frequently serves as an acceptor fluorophore for donor dyes like fluorescein (B123965) (FAM), enabling studies of molecular interactions and conformational changes.[2][10]

-

Real-Time PCR (qPCR): It can function as a reporter dye in TaqMan probes for real-time monitoring of DNA amplification.[10]

-

Microscopy and Flow Cytometry: TAMRA-labeled molecules are used to visualize cellular structures and for cell sorting and analysis.[4][10]

-

Therapeutic and Vaccine Research: The dye facilitates the tracking of drug delivery, enzyme activity, and antigen uptake by immune cells.[1]

Visualizations

The following diagrams illustrate the experimental workflow for protein labeling and the chemical relationship between different 5-TAMRA forms.

Caption: Workflow for labeling proteins with 5-TAMRA NHS Ester.

Caption: Chemical relationship between 5-TAMRA derivatives in conjugation.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]

- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 7. youdobio.com [youdobio.com]

- 8. eurogentec.com [eurogentec.com]

- 9. benchchem.com [benchchem.com]

- 10. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Safe Handling and Application of 5-TAMRA Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of 5-TAMRA (5-Carboxytetramethylrhodamine) amine and its reactive derivatives, particularly the succinimidyl ester (SE), in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

5-TAMRA is a popular orange-red fluorescent dye utilized for bioconjugation, particularly in the labeling of nucleic acids, peptides, and proteins.[1] Its amine-reactive derivatives, such as 5-TAMRA NHS Ester, are widely used to form stable covalent amide bonds with primary amines on target biomolecules.[2]

Table 1: Physicochemical and Spectroscopic Properties of 5-TAMRA Derivatives

| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | Source(s) |

| Molecular Formula | C31H37ClN4O4 | C29H25N3O7 | [3],[4] |

| Molecular Weight | 565.1 g/mol | 527.52 g/mol | [3],[5] |

| Appearance | Dark red solid | Dark red/violet solid | [6],[7] |

| Solubility | Soluble in DMF, DMSO, and alcohols | Soluble in anhydrous DMSO and DMF | [3],[2] |

| Excitation Maximum (λex) | ~541-553 nm | ~546-554 nm | [3],[2],[7] |

| Emission Maximum (λem) | ~567-575 nm | ~575-580 nm | [3],[2],[5] |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | ~92,000-95,000 M⁻¹cm⁻¹ | [3],[2],[5] |

| Fluorescence Quantum Yield (Φ) | 0.1 | 0.1 | [3],[5] |

| CAS Number | 2158336-48-0 | 150810-68-7 | [3],[5] |

Safety and Handling

While 5-TAMRA derivatives are not classified as hazardous under GHS and OSHA, it is imperative to handle them with caution as their toxicological properties have not been fully investigated.[4][8]

Personal Protective Equipment (PPE)

-

Hand Protection: Always wear chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[4]

-

Eye Protection: Safety glasses with side shields are mandatory to prevent eye contact.[4]

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, impervious clothing is recommended.

-

Respiratory Protection: In situations where dust may be generated, use a certified respirator.[4]

General Hygiene and Handling Practices

-

Avoid contact with skin and eyes.[4]

-

Do not inhale dust or aerosols.[4]

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

-

Keep the container tightly closed when not in use.[4]

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for disposal.[4]

-

Large Spills: Evacuate the area. Wear appropriate PPE and follow the procedure for small spills. Ensure adequate ventilation.[4]

-

Prevent spilled material from entering drains or waterways.[4][8]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

-

After Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes as a precaution.[4]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if the person feels unwell.

Storage and Stability

Proper storage is critical to maintain the reactivity and fluorescence of 5-TAMRA derivatives.

-

Long-term Storage: Store the solid material at -20°C in a dry, dark place.[2] The container should be tightly sealed to protect from light and moisture.[1]

-

Solution Storage: Prepare stock solutions in anhydrous DMSO or DMF. These solutions can be stored at -20°C for up to one month but should be protected from light and moisture. Repeated freeze-thaw cycles should be avoided. It is recommended to prepare solutions fresh before use.[4]

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Materials to Avoid: Avoid strong oxidizing agents and strong acids.[4] Amine-containing buffers (e.g., Tris, glycine) will react with the NHS ester, reducing labeling efficiency.

Disposal

All waste materials, including contaminated labware and unused chemicals, must be disposed of in accordance with federal, state, and local environmental regulations.[4][8] Do not dispose of down the drain.[4]

Experimental Protocols

The most common application of 5-TAMRA amine derivatives is the labeling of proteins and other biomolecules through its NHS ester form.

Detailed Protocol for Protein Labeling with 5-TAMRA NHS Ester

This protocol outlines the steps for conjugating 5-TAMRA NHS ester to a protein, such as an antibody.

Materials:

-

5-TAMRA NHS Ester

-

Protein to be labeled (e.g., IgG antibody)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines. [1]

-

Purification/Desalting column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free Reaction Buffer to a concentration of 2-10 mg/mL.

-

If the protein solution contains Tris or glycine, it must be dialyzed against PBS prior to starting.

-

-

Dye Preparation (Prepare Fresh):

-

Allow the vial of 5-TAMRA NHS Ester to warm to room temperature before opening.

-

Add the required volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex to ensure the dye is fully dissolved.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 if necessary.

-

Calculate the required volume of the 5-TAMRA stock solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is often recommended. This ratio may need to be optimized for your specific protein.

-

Add the calculated volume of the dye solution dropwise to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with Elution Buffer (PBS).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The subsequent, slower-moving band is the unreacted free dye.

-

Collect the fractions containing the labeled protein.

-

-

Storage of the Conjugate:

-

Store the purified labeled protein at 4°C, protected from light.

-

For long-term storage, the conjugate can be stored at -20°C. Consider adding a stabilizer like BSA (1-10 mg/mL) and a preservative such as sodium azide (B81097) (0.02%).[2]

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of solid and dissolved 5-TAMRA amine derivatives.

Protein Labeling Experimental Workflow

References

5-TAMRA Amine: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 5-TAMRA (5-Carboxytetramethylrhodamine) amine, a widely used fluorescent dye in biological research and drug discovery. This document details its quantum yield and extinction coefficient, provides experimental protocols for their determination, and illustrates relevant workflows.

Core Photophysical Properties of 5-TAMRA

5-TAMRA is a bright, orange-red fluorescent dye known for its high photostability and pH-insensitivity, making it a reliable choice for labeling proteins, peptides, and oligonucleotides.[1] Its amine-reactive derivatives, such as 5-TAMRA NHS ester, are commonly used for conjugation to primary amines.[2]

Quantitative Data Summary

The photophysical properties of 5-TAMRA and its derivatives can vary slightly depending on the solvent, pH, and conjugation state. The following table summarizes the key quantitative data for 5-TAMRA amine and its common reactive forms.

| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | 5(6)-TAMRA | Reference |

| Excitation Maximum (λex) | ~541 nm | 541 - 546 nm | ~552 nm | [2][3][4] |

| Emission Maximum (λem) | ~567 nm | 567 - 580 nm | ~578 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | 84,000 - 95,000 M⁻¹cm⁻¹ | 90,000 M⁻¹cm⁻¹ | [2][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.1 | 0.1 | Not Specified | [2][3][4] |

| Molecular Weight | ~565.1 g/mol (as a specific salt) | ~527.53 g/mol | ~430.45 g/mol | [3][4] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence assays. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

Methodology:

-

Reagent Preparation : Prepare a stock solution of 5-TAMRA amine of a known concentration in a suitable solvent, such as DMSO or DMF.[3][5] Subsequently, prepare a series of dilutions in the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Spectrophotometer Setup : Use a calibrated spectrophotometer. Set the wavelength to the absorbance maximum (λmax) of 5-TAMRA (approximately 541 nm).

-

Measurement : Measure the absorbance of each dilution in a cuvette with a known path length (typically 1 cm). Ensure the absorbance values fall within the linear range of the instrument (generally 0.1 - 1.0).[6][7]

-

Data Analysis : Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line will be the molar extinction coefficient (ε).[7]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard with a known quantum yield, is commonly employed.[8][9]

Methodology:

-

Standard Selection : Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 5-TAMRA. Rhodamine 6G in ethanol (B145695) (Φ ≈ 0.95) is a common choice.[10]

-

Solution Preparation : Prepare a series of dilutions of both the 5-TAMRA amine sample and the fluorescent standard in the same solvent to minimize refractive index differences. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement : Record the absorbance of each solution at the chosen excitation wavelength.[8]

-

Fluorescence Measurement : Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis :

-

Integrate the area under the emission curve for each fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the 5-TAMRA sample and the standard.

-

The quantum yield of the 5-TAMRA sample (Φ_sample) can be calculated using the following equation:[11]

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard.

-

-

Visualizing Workflows with 5-TAMRA

Biomolecule Labeling with 5-TAMRA NHS Ester

5-TAMRA is frequently used to label biomolecules for various applications, including fluorescence microscopy and FRET assays.[2] The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with a 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.

Caption: General workflow for conjugating 5-TAMRA NHS ester to a biomolecule.

TaqMan Probe Mechanism Utilizing a TAMRA Quencher

In molecular biology, TAMRA is widely used as a quencher in TaqMan probes for real-time PCR. It forms a FRET pair with a reporter dye, such as FAM. The following diagram illustrates the signaling pathway of a TaqMan probe.

Caption: Signaling pathway of a TaqMan probe using a FAM reporter and a TAMRA quencher.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]

- 4. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 5. 5-TAMRA [5-Carboxytetramethylrhodamine] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]

- 6. rsc.org [rsc.org]

- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. jasco-global.com [jasco-global.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

TAMRA as a FRET Acceptor for FAM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tetramethylrhodamine (TAMRA) as a Förster Resonance Energy Transfer (FRET) acceptor for the donor fluorophore 6-Carboxyfluorescein (FAM). This guide details the core principles of FRET, the essential photophysical properties of the FAM-TAMRA pair, experimental protocols for key applications, and visual representations of relevant workflows and signaling pathways.

Core Principles of Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity, typically within 1-10 nanometers. When the donor fluorophore (in this case, FAM) is excited by an external light source, it can transfer its excitation energy to the acceptor fluorophore (TAMRA) without the emission of a photon. This energy transfer is dependent on several factors:

-

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

-

Distance: The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

The efficiency of FRET (E) can be calculated using the following formula:

E = 1 / (1 + (r/R₀)⁶)

where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, the distance at which FRET efficiency is 50%.

Quantitative Data: Photophysical Properties of FAM and TAMRA

The selection of a suitable FRET pair is critical for the success of any FRET-based assay. The following tables summarize the key quantitative photophysical properties of FAM and TAMRA, making them a widely used FRET pair.

| Property | 6-Carboxyfluorescein (FAM) - Donor | Carboxytetramethylrhodamine (TAMRA) - Acceptor |

| Excitation Maximum (λex) | ~495 nm[1] | ~555 nm |

| Emission Maximum (λem) | ~519 nm[1] | ~580 nm[2] |

| Molar Extinction Coeff. (ε) | ~75,000 cm⁻¹M⁻¹ | ~91,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.93 | ~0.1 - 0.3[3] |

| Molecular Weight | 376.32 g/mol [1] | 430.46 g/mol |

| FRET Pair Property | FAM-TAMRA |

| Förster Distance (R₀) | 45 - 60 Å |

| Spectral Overlap Integral (J(λ)) | Good spectral overlap between FAM's emission and TAMRA's absorption spectra.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the FAM-TAMRA FRET pair.

Real-Time PCR (qPCR) using TaqMan® Probes

TaqMan® assays are a common application for the FAM-TAMRA pair, where TAMRA acts as a quencher for the FAM reporter dye.

Objective: To quantify the amount of a specific DNA target in a sample.

Materials:

-

DNA template

-

Forward and reverse primers specific to the target sequence

-

TaqMan® probe dual-labeled with FAM at the 5' end and TAMRA at the 3' end

-

TaqMan® Universal PCR Master Mix

-

Nuclease-free water

-

Real-time PCR instrument

Methodology:

-

Reaction Setup:

-

Prepare a reaction master mix by combining the TaqMan® Universal PCR Master Mix, forward primer, reverse primer, TaqMan® probe, and nuclease-free water.

-

Aliquot the master mix into PCR tubes or wells of a PCR plate.

-

Add the DNA template to each reaction.

-

Include no-template controls (NTCs) to check for contamination.

-

-

Thermal Cycling:

-

Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:

-

UNG Incubation (optional): 50°C for 2 minutes

-

Enzyme Activation: 95°C for 10 minutes

-

PCR Cycles (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute (data collection at this step)

-

-

-

-

Data Analysis:

-

The real-time PCR instrument measures the fluorescence of FAM at each cycle.

-

As the Taq polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating FAM from TAMRA.

-

This separation leads to an increase in FAM fluorescence, which is proportional to the amount of amplified product.

-

The cycle at which the fluorescence signal crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).

-

The Cq value is inversely proportional to the initial amount of target DNA.

-

FRET Microscopy for Protein-Protein Interaction Studies

FRET microscopy allows for the visualization and quantification of molecular interactions within living cells.

Objective: To determine if two proteins of interest interact in a cellular context.

Materials:

-

Mammalian cell line

-

Expression vectors for Protein A fused to FAM (or a suitable green fluorescent protein donor like GFP) and Protein B fused to TAMRA (or a suitable red fluorescent protein acceptor like mCherry).

-

Cell culture medium and reagents

-

Transfection reagent

-

Fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores and a sensitive camera.

Methodology:

-

Cell Culture and Transfection:

-

Culture the mammalian cells to an appropriate confluency.

-

Co-transfect the cells with the expression vectors for the donor- and acceptor-labeled proteins.

-

Include control samples: cells expressing only the donor, cells expressing only the acceptor, and untransfected cells.

-

-

Image Acquisition:

-

After 24-48 hours of expression, image the cells using a fluorescence microscope.

-

Acquire three sets of images:

-

Donor Channel: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.

-

Acceptor Channel: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.

-

FRET Channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

-

-

-

FRET Analysis (Acceptor Photobleaching Method):

-

Acquire pre-bleach images in the donor and acceptor channels.

-

Select a region of interest (ROI) where both proteins are co-localized and photobleach the acceptor fluorophore in this ROI using high-intensity light at the acceptor's excitation wavelength.

-

Acquire post-bleach images in the donor and acceptor channels.

-

If FRET was occurring, the photobleaching of the acceptor will result in an increase in the donor's fluorescence intensity in the bleached ROI.

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post), where I_pre and I_post are the donor fluorescence intensities before and after photobleaching, respectively.

-

Mandatory Visualizations

Förster Resonance Energy Transfer (FRET) Mechanism

References

Methodological & Application

Application Notes and Protocols for 5-TAMRA Amine Labeling of Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of peptides with 5-Carboxytetramethylrhodamine (5-TAMRA) utilizing N-hydroxysuccinimide (NHS) ester chemistry. This method is widely employed for covalently attaching the bright, orange-fluorescent TAMRA dye to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues, within a peptide sequence. The resulting fluorescently labeled peptides are invaluable tools for a variety of research applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1][2][3]

Spectroscopic and Physicochemical Properties of 5-TAMRA

Proper experimental design and data interpretation require a clear understanding of the fluorophore's characteristics. The key properties of 5-TAMRA are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.3–0.5 | [1] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [2][3][4] |

| Reactivity | Primary amines (N-terminus, Lysine) | [1][4] |

Experimental Workflow for 5-TAMRA Peptide Labeling

The overall process for labeling peptides with 5-TAMRA NHS ester involves dissolving the peptide and the dye, reacting them under optimal conditions, and finally purifying the labeled conjugate to remove any unreacted dye.

Caption: Workflow for 5-TAMRA Labeling of Peptides.

Detailed Experimental Protocol

This protocol provides a general method for labeling peptides with 5-TAMRA NHS ester. Optimal conditions may vary depending on the specific peptide.

Materials:

-

5-TAMRA NHS ester

-

Peptide of interest

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0[1][4]

-

Purification system (e.g., Reverse-Phase HPLC, Gel Filtration column like Sephadex G-25)[4][5]

-

Trifluoroacetic acid (TFA) for HPLC, if applicable

Procedure:

-

Peptide Preparation:

-

5-TAMRA NHS Ester Solution Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the 5-TAMRA solution to achieve a 5 to 10-fold molar excess of the dye relative to the peptide.[4]

-

Add the 5-TAMRA solution dropwise to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4]

-

-

Purification of the Labeled Peptide:

-

Following incubation, purify the labeled peptide from unreacted dye and byproducts.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying labeled peptides, providing excellent resolution.[1]

-

Use a suitable C18 column.

-

Employ a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and 555 nm (for the TAMRA dye).

-

-

Gel Filtration Chromatography: This method separates molecules based on size. The larger labeled peptide will elute before the smaller, unreacted dye.[4][5]

-

Use a desalting column such as Sephadex G-25.[4]

-

Equilibrate and elute with a suitable buffer (e.g., PBS).

-

-

-

Characterization and Storage:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry.

-

Determine the concentration and degree of labeling using UV-Visible spectroscopy.

-

Store the purified, labeled peptide lyophilized or in a suitable buffer at -20°C or below, protected from light.[2]

-

Chemical Reaction Mechanism

The labeling reaction is based on the nucleophilic attack of a primary amine on the peptide with the NHS ester of 5-TAMRA. This results in the formation of a stable amide bond, covalently linking the fluorophore to the peptide.

References

Application Notes and Protocols for Conjugating 5-TAMRA to Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Carboxytetramethylrhodamine (TAMRA) is a widely used fluorophore due to its brightness, photostability, and well-characterized spectral properties. This document provides detailed protocols for the conjugation of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) to amine-modified oligonucleotides. The primary method described utilizes the reaction of a 5-TAMRA N-hydroxysuccinimide (NHS) ester with a primary amine on the oligonucleotide to form a stable amide bond.[1][2][3] This process is a cornerstone for producing probes for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET).[4]

Chemical Principle

The conjugation of 5-TAMRA NHS ester to an amine-modified oligonucleotide is a nucleophilic acyl substitution reaction. The primary amine group on the oligonucleotide, typically introduced via a linker at the 5', 3', or an internal position, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[5] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] To ensure the primary amine is in its reactive, non-protonated state, the reaction is carried out at a slightly basic pH.[2][7]

Quantitative Data Summary

Successful conjugation requires careful optimization of reaction parameters. The following tables summarize key quantitative data for the materials and the reaction itself.

Table 1: Properties of 5-TAMRA

| Property | Value | Reference |

| Absorbance Maximum (λmax) | 553 nm | [1] |

| Emission Maximum (λem) | 575 nm | [1] |

| Molar Extinction Coefficient (at λmax) | 92,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight (NHS Ester) | 527.53 g/mol | [1] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Dye:Oligonucleotide Molar Ratio | 5:1 to 20:1 | A molar excess of the dye helps drive the reaction to completion.[6] The optimal ratio may need to be determined empirically. |

| Oligonucleotide Concentration | 0.3 to 0.8 mM | --- |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the oligonucleotide for the dye.[5] |

| Reaction pH | 8.3 - 8.5 | Ensures the primary amine is deprotonated and reactive.[2][3][7] |

| Reaction Temperature | Room Temperature (~25°C) | [6] |

| Reaction Time | 2 - 4 hours | Incubation should be done in the dark to prevent photobleaching of the TAMRA dye.[6][8] |

| Expected Labeling Efficiency | >85% | Can be influenced by the purity of the oligonucleotide and dye, and reaction conditions.[6] |

Experimental Protocols

Protocol 1: Conjugation of 5-TAMRA NHS Ester to Amine-Modified Oligonucleotides

This protocol details the steps for covalently attaching 5-TAMRA NHS ester to an amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide (desalted or purified)

-

5-TAMRA NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][3]

-

0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5[6]

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer to a final concentration of 0.3 to 0.8 mM.[6]

-

-

Prepare the 5-TAMRA NHS Ester Stock Solution:

-

Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive, so handle the solid and the solution accordingly.

-

-

Set up the Conjugation Reaction:

-

In a microcentrifuge tube, combine the oligonucleotide solution and the freshly prepared 5-TAMRA NHS ester solution. The recommended molar ratio of dye to oligonucleotide is between 5:1 and 20:1.[6]

-

Gently vortex the reaction mixture.

-

-

Incubation:

-

Quenching (Optional):

-

The reaction can be stopped by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[8] This will react with any excess NHS ester. This step is often omitted if proceeding directly to purification.

-

Protocol 2: Purification of 5-TAMRA Labeled Oligonucleotides

Purification is a critical step to remove unreacted free dye and unlabeled oligonucleotides, which can interfere with downstream applications.[9] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[9][10][11]

Materials:

-

Crude conjugation reaction mixture

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7

-

Buffer B: Acetonitrile (B52724)

-

UV-Vis detector

Procedure:

-

Sample Preparation:

-

Dilute the crude reaction mixture with nuclease-free water or Buffer A.

-

-

HPLC Separation:

-

Fraction Collection:

-

Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~555 nm. This peak represents the desired 5-TAMRA labeled oligonucleotide.[6] Unlabeled oligonucleotides will elute earlier, and the free dye will elute later.

-

-

Desalting:

-

Remove the volatile TEAA buffer from the collected fractions by lyophilization or using a desalting column (e.g., Sephadex G-25).[3]

-

-

Quantification and Quality Control:

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water.

-

Determine the concentration by measuring the absorbance at 260 nm.

-

Assess the labeling efficiency by measuring the absorbance at 555 nm and using the Beer-Lambert law with the molar extinction coefficient of 5-TAMRA.

-

Visualizations

Caption: Experimental workflow for 5-TAMRA oligonucleotide conjugation.

Caption: Chemical reaction of 5-TAMRA NHS ester with an amine-modified oligonucleotide.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. youdobio.com [youdobio.com]

- 4. Tamra-5' Oligo Modifications from Gene Link [genelink.com]

- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. benchchem.com [benchchem.com]

- 9. mz-at.de [mz-at.de]

- 10. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-TAMRA Protein Labeling in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized for labeling proteins, antibodies, and other biomolecules for a variety of applications, including flow cytometry.[1][2] Its robust spectral characteristics, including good photostability and pH insensitivity, make it a reliable choice for generating fluorescently labeled proteins for cell analysis.[3] This document provides detailed protocols for labeling proteins with amine-reactive 5-TAMRA derivatives, specifically 5-TAMRA N-hydroxysuccinimidyl (NHS) ester, and their subsequent application in flow cytometry.

It is important to clarify a common point of potential confusion. The term "5-TAMRA amine" in the context of protein labeling typically refers to the labeling of primary amines (such as the side chain of lysine (B10760008) residues) on a target protein with an amine-reactive form of 5-TAMRA, such as 5-TAMRA NHS ester.[4][5][6] This process forms a stable amide bond, covalently attaching the fluorophore to the protein.[7][8]

Spectral and Physicochemical Properties of 5-TAMRA